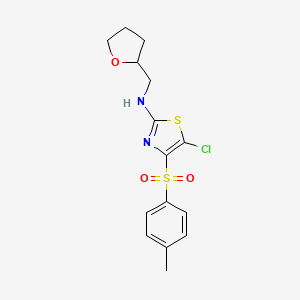
5-chloro-N-((tetrahydrofuran-2-yl)methyl)-4-tosylthiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-((tetrahydrofuran-2-yl)methyl)-4-tosylthiazol-2-amine is a useful research compound. Its molecular formula is C15H17ClN2O3S2 and its molecular weight is 372.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-chloro-N-((tetrahydrofuran-2-yl)methyl)-4-tosylthiazol-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a chloro group, a tosyl moiety, and a tetrahydrofuran ring. Its molecular formula is C13H15ClN2OS with a molecular weight of approximately 282.79 g/mol. Understanding its biological activity is crucial for potential therapeutic applications.
Thiazole derivatives, including this compound, exhibit their biological effects through various mechanisms:
- Target Interaction : These compounds often interact with enzymes and receptors, influencing cellular functions such as signaling pathways and gene expression.
- Enzyme Inhibition : Specific thiazole derivatives have been shown to inhibit bacterial enzymes, contributing to their antimicrobial properties .
- Cellular Effects : The compound modulates cellular metabolism and can affect processes like apoptosis and proliferation by altering gene expression profiles.
Biological Activities
The biological activities of this compound can be categorized as follows:
Antimicrobial Activity
Research indicates that thiazole derivatives possess significant antimicrobial properties. For instance, they inhibit the synthesis of bacterial cell walls, which is critical for bacterial survival. This mechanism has been validated in various studies demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways. This activity could be beneficial in treating conditions characterized by chronic inflammation.
Anticancer Potential
Thiazole derivatives are being explored for their potential anticancer effects. They may induce apoptosis in cancer cells through the activation of specific signaling pathways or the inhibition of growth factor receptors.
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic efficacy:
- Absorption : The compound's solubility and stability influence its absorption in biological systems.
- Distribution : Its interaction with transport proteins can affect its distribution across tissues.
- Metabolism : The metabolic pathways involving this compound include interactions with liver enzymes, which may lead to various metabolites that could have distinct biological activities .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (Antimicrobial Efficacy) | Demonstrated effective inhibition of E. coli and S. aureus at concentrations as low as 10 µg/mL. |
| Study B (Anti-inflammatory Activity) | Showed reduction in TNF-alpha levels in LPS-stimulated macrophages when treated with the compound. |
| Study C (Anticancer Activity) | Induced apoptosis in breast cancer cell lines through caspase activation pathways. |
Propriétés
IUPAC Name |
5-chloro-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S2/c1-10-4-6-12(7-5-10)23(19,20)14-13(16)22-15(18-14)17-9-11-3-2-8-21-11/h4-7,11H,2-3,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMPWYLYNZCOLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NCC3CCCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













